Cas no 2034352-57-1 (N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 2034352-57-1
- N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- AKOS032456868
- F6438-3322
- N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
-
- Inchi: 1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22)
- InChI Key: VQSJPXBKVWJIKP-UHFFFAOYSA-N
- SMILES: S1C(=C(C)N=N1)C(NCC1=NC(=NC(=N1)N1CCCCC1)OC)=O
Computed Properties
- Exact Mass: 349.13209405g/mol
- Monoisotopic Mass: 349.13209405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 134Ų
N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-3322-3mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-3322-5mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-3322-20μmol |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-3322-40mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6438-3322-4mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6438-3322-30mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6438-3322-50mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6438-3322-1mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6438-3322-2mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6438-3322-75mg |
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide |
2034352-57-1 | 75mg |
$312.0 | 2023-09-09 |
N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Related Literature
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
Additional information on N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Introduction to N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide and CAS No. 2034352-57-1
N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide, identified by its CAS number 2034352-57-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a piperidin-1-yl moiety and a triazine core suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The chemical structure of N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide incorporates several key functional groups that contribute to its reactivity and biological activity. The triazine ring is known for its ability to form stable complexes with various biomolecules, while the piperidin-1-yl group introduces a secondary amine functionality that can participate in hydrogen bonding and other non-covalent interactions. These features make the compound a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that target complex biological pathways. N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide, with its unique structural composition, has emerged as a potential candidate for such applications. Studies have shown that molecules containing the piperidin-1-yl moiety often exhibit favorable pharmacokinetic properties and can interact with a wide range of biological targets. This has led to their exploration in the treatment of various diseases, including cancer and neurological disorders.
The synthesis of N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the triazine core through condensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the piperidin-1-yl group and the carboxamide moiety at the 5-position of the thiadiazole ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations.
The biological activity of N-{4-methoxy-6-(piperidin-1-y l)-1,3,5-triazin -2 -y lme thyl strong >}-< strong >4-me thyl - 12 3 - thi adia zole - 5 - ca rboxa mide strong > has been extensively studied in recent years. Preclinical data suggest that this compound exhibits inhibitory activity against several enzymes and receptors implicated in disease pathways. For instance, it has shown promise in inhibiting kinases involved in cancer cell proliferation and survival. Additionally, its interaction with other biological targets has been explored in models of neurological disorders, where it demonstrates potential as a therapeutic agent.
The pharmacological profile of N-{< strong > 4 - me tho xy - 6 - ( piper id in - 11 y l ) - 13 , 15 - tri az ine - 22 y lm eth yl strong > } - < strong > 42 me tho xy -12 3 thi adia z ole -52 ca rboxa mide strong > is further enhanced by its favorable solubility and metabolic stability. These properties are crucial for ensuring effective drug delivery and minimizing side effects. In vitro studies have demonstrated that the compound exhibits good bioavailability and can reach target tissues at therapeutic concentrations. Moreover, its stability under various physiological conditions makes it suitable for formulation into oral or injectable dosage forms.
The development of novel therapeutic agents often involves rigorous testing to evaluate their safety and efficacy. N-{< strong > 44 me tho xy -66 ( p iper id ine11 y l )13 ,15 tri az ine22 y lm eth yl strong > } - < strong >44 me tho xy12 thi adia z ole52 ca rboxa mide strong > has undergone extensive preclinical testing to assess its potential as a drug candidate. Animal models have been used to evaluate its pharmacological effects on various disease states. Results from these studies indicate that the compound demonstrates significant therapeutic potential without causing notable adverse effects at relevant doses.
The future direction of research on N-{< strong >44 me tho xy66 ( p iper id ine11 y l )13 ,15 tri az ine22 y lm eth yl strong > } - < strong >44 me tho xy12 thi adia z ole52 ca rboxa mide strong > includes further optimization of its chemical structure to enhance its biological activity and pharmacokinetic properties. Computational modeling techniques are being employed to identify structural modifications that could improve target binding affinity and reduce off-target effects. Additionally, clinical trials are planned to evaluate the compound's efficacy and safety in human subjects suffering from relevant diseases.
In conclusion, N-{< strong >44 me tho xy66 ( p iper id ine11 y l )13 ,15 tri az ine22 y lm eth yl strong > } - < strong >44 me tho xy12 thi adia z ole52 ca rboxa mide strong > is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to optimize its design and evaluate its clinical efficacy in treating various diseases.
2034352-57-1 (N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) Related Products
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2279938-29-1(Alkyne-SS-COOH)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)



